Cobalt hypophosphite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

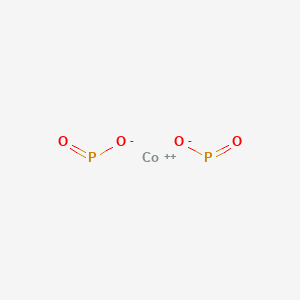

Cobalt hypophosphite is a chemical compound that has been widely researched for its potential applications in various fields, including catalysis, electrochemistry, and materials science. This compound is formed by the reaction between cobalt(II) chloride and sodium hypophosphite, and it has been found to exhibit unique properties that make it a promising candidate for a range of applications.

Aplicaciones Científicas De Investigación

Electroplating and Magnetic Properties : Cobalt hypophosphite contributes to the control of magnetic, structural, and electrical properties in electroplated Co-Ni-P thin films. The coercivity of these layers can be independently controlled by the hypophosphite content or surface treatment. Hypophosphite in the magnetic bath is thought to affect magnetostatic or exchange decoupling at phosphorus-rich grain boundaries (Byun et al., 1993).

Internal Redox Reactions : In a study of cobalt(III)-bound hypophosphite, it was found to decompose in basic media, producing Co(II) along with hypophosphite and phosphite. This suggests a potential application in understanding redox reactions involving cobalt and hypophosphite (Linn & Gould, 1988).

Cell Toxicity and Hypoxia Mimicry : Cobalt hypophosphite has been used to study cellular toxicity and hypoxia mimicry. Research indicates that cobalt activates hypoxic signaling by stabilizing hypoxia-inducible transcription factor 1alpha (HIF1alpha), but can also lead to cellular toxicity (Vengellur & LaPres, 2004).

Nanostructure Synthesis for Heavy Metal Ion Removal : Cobalt phosphide nanostructures, synthesized using sodium hypophosphite, have applications in removing heavy metal ions. Sodium hypophosphite plays a crucial role in forming these Co2P nanostructures (Ni et al., 2009).

Electrocatalytic Behavior : Cobalt's electrocatalytic behavior in electroless metal deposition is influenced by the oxidation of reducing agents like hypophosphite. This finding has implications for developing new electroless plating methods (Burke & Murphy, 1991).

Geometallurgy of Cobalt Ores : Cobalt hypophosphite is relevant in the study of cobalt ores' geometallurgy. Understanding cobalt minerals' processability is essential for efficient extraction and treatment processes (Dehaine et al., 2021).

Crystal Structure Analysis : Research on the synthesis and crystal structure of differently hydrated layered cobalt hypophosphites contributes to understanding the material's properties and potential applications (Marcos et al., 1994).

Biological Applications of Cobalt Coordination Complexes : Cobalt coordination complexes, which may include cobalt hypophosphite, exhibit redox and magnetic properties suitable for various biological applications, such as imaging and therapy (Renfrew et al., 2017).

Propiedades

InChI |

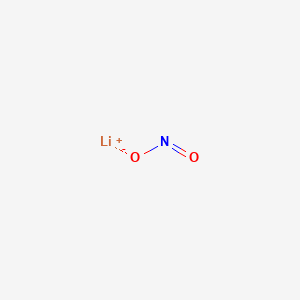

InChI=1S/Co.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULVOJXGUNKLAM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[O-]P=O.[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoO4P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.878 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt hypophosphite | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.